tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide
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Overview
Description
tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide is a chemical compound with the molecular formula C8H15NO5S. It is known for its unique structure, which includes an oxathiazolidine ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide typically involves the reaction of tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent. The reaction conditions often include a controlled temperature and the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced to its corresponding sulfide.
Substitution: The oxathiazolidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the oxathiazolidine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while reduction can yield sulfides .
Scientific Research Applications
tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide involves its interaction with specific molecular targets. The oxathiazolidine ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide
- tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (S)-isomer
Uniqueness
tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide is unique due to its specific oxathiazolidine ring structure and the presence of both tert-butyl and methyl groups. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 5-methyl-2-oxooxathiazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-6-5-9(14(11)13-6)7(10)12-8(2,3)4/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOFEDHKWWPTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)O1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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